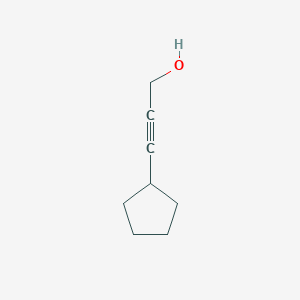
3-Cyclopentylprop-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopentylprop-2-yn-1-ol is an organic compound with the molecular formula C8H12O. It features a cyclopentyl group attached to a propynyl chain, terminating in a hydroxyl group. This compound is of interest due to its unique structure, which combines alkyne and alcohol functionalities, making it versatile for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
3-Cyclopentylprop-2-yn-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclopentylacetylene with propargyl bromide in the presence of a strong base such as sodium amide (NaNH2). The reaction typically proceeds as follows:
Cyclopentylacetylene Preparation: Cyclopentylacetylene can be synthesized by dehydrohalogenation of cyclopentyl bromide using a strong base like potassium tert-butoxide (KOtBu).
Alkylation: The cyclopentylacetylene is then reacted with propargyl bromide in the presence of sodium amide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
化学反应分析
Types of Reactions
3-Cyclopentylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: H2 with Pd/C, Lindlar’s catalyst, or NaBH4 for selective reductions.
Substitution: SOCl2 (thionyl chloride) or PBr3 (phosphorus tribromide) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Cyclopentylprop-2-yn-1-one or cyclopentylprop-2-ynal.
Reduction: 3-Cyclopentylprop-2-en-1-ol or 3-cyclopentylpropan-1-ol.
Substitution: 3-Cyclopentylprop-2-yn-1-chloride or 3-cyclopentylprop-2-yn-1-bromide.
科学研究应用
3-Cyclopentylprop-2-yn-1-ol is utilized in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme interactions and metabolic pathways due to its unique structure.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-cyclopentylprop-2-yn-1-ol depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole rings, which are useful in drug design and bioconjugation.
相似化合物的比较
3-Cyclopentylprop-2-yn-1-ol can be compared with other compounds having similar structures, such as:
3-Phenylprop-2-yn-1-ol: Similar in having an alkyne and alcohol group but with a phenyl ring instead of a cyclopentyl group.
3-Cyclohexylprop-2-yn-1-ol: Similar structure but with a cyclohexyl group, which may affect its reactivity and physical properties.
Propargyl alcohol: A simpler structure with just a hydroxyl group attached to a propynyl chain.
属性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC 名称 |
3-cyclopentylprop-2-yn-1-ol |
InChI |
InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-2,4-5,7H2 |
InChI 键 |
QOWCHUPSOMSCDL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


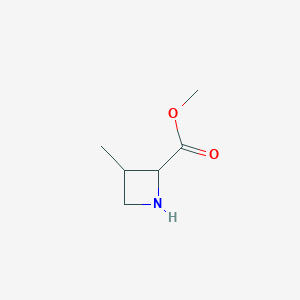
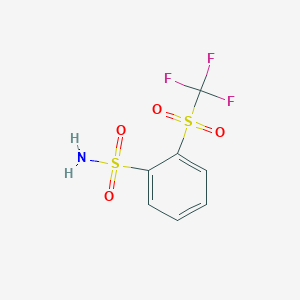
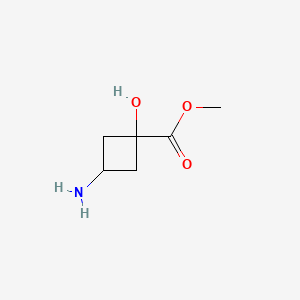




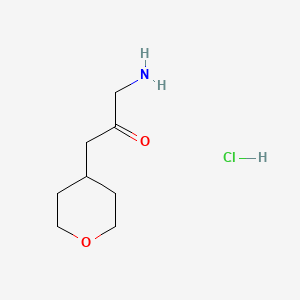
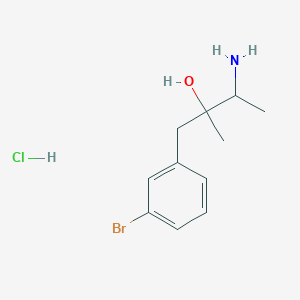
![3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
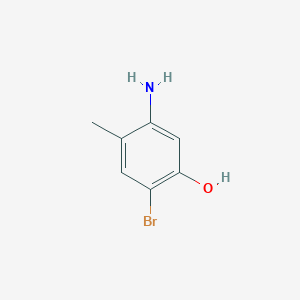
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
